(2S,6R)-6-[(3R,5R,10S,13R,14R,17R)-3-(2-carboxyacetyl)oxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-3-methylidene-4-oxoheptanoic acid
Description
This compound is a highly substituted cyclopenta[a]phenanthrene derivative characterized by:
- A cyclopenta[a]phenanthrene core with methyl groups at positions 4,4,10,13,12.
- A 2-carboxyacetyloxy group at position 3, distinguishing it from related triterpenoids.
- A heptanoic acid side chain at position 17, featuring a 3-methylidene group and a 4-oxo moiety.
- Stereochemical complexity with defined configurations at positions 2S,6R and others in the core structure.
Properties
Molecular Formula |
C34H50O7 |
|---|---|
Molecular Weight |
570.8 g/mol |
IUPAC Name |
(2S,6R)-6-[(3R,5R,10S,13R,14R,17R)-3-(2-carboxyacetyl)oxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-3-methylidene-4-oxoheptanoic acid |
InChI |
InChI=1S/C34H50O7/c1-19(17-25(35)20(2)21(3)30(39)40)22-11-15-34(8)24-9-10-26-31(4,5)27(41-29(38)18-28(36)37)13-14-32(26,6)23(24)12-16-33(22,34)7/h19,21-22,26-27H,2,9-18H2,1,3-8H3,(H,36,37)(H,39,40)/t19-,21+,22-,26+,27-,32-,33-,34+/m1/s1 |
InChI Key |
LJDYIANNVNRBHB-JPMBEKLNSA-N |
Isomeric SMILES |
C[C@H](CC(=O)C(=C)[C@H](C)C(=O)O)[C@H]1CC[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@H](C4(C)C)OC(=O)CC(=O)O)C)C)C |
Canonical SMILES |
CC(CC(=O)C(=C)C(C)C(=O)O)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)OC(=O)CC(=O)O)C)C)C |
Origin of Product |
United States |
Preparation Methods
Methyl Group Introduction
Palladium-catalyzed hydrogenation with monophosphite ligands enables stereoselective introduction of methyl groups at C4, C10, C13, and C14. For example, the use of cyclohexene and Pd/C with a chiral monophosphite ligand achieves >95% yield for 6β-methyl steroids. Adjusting ligand stoichiometry (0.05–0.2:1 Pd/C-to-substrate ratio) and temperature (75–80°C) optimizes regioselectivity.
Hydroxylation at C3
The C3 hydroxyl group is introduced via Sharpless dihydroxylation or microbial oxidation. Source demonstrates hydroxylation using (O-(2-carboxyethyl))hydroxylamine, yielding 3-hydroxy derivatives with >90% purity after alkaline hydrolysis.
Functionalization at C3: 2-Carboxyacetyloxy Group
The 3-hydroxy group undergoes esterification with 2-carboxyacetic acid.
Activation of 2-Carboxyacetic Acid
Carbodiimide-mediated activation (e.g., EDC or DCC) converts the acid to a reactive intermediate. Source employs carbodiimide derivatives to couple 4-hydroxybenzoic acid to steroid amines, achieving 70–85% yields.
Esterification Reaction
The activated acid reacts with the C3 hydroxyl group under mild alkaline conditions (pH 7–8). Source reports lipase-catalyzed esterification in THF, yielding 80–90% ester products while preserving stereochemistry.
Construction of the C17 Side Chain
The heptanoic acid side chain at C17 features a 2-methyl-3-methylidene-4-oxo motif.
Synthesis of 4-Oxoheptanoic Acid
A Claisen condensation between ethyl acetoacetate and butyraldehyde forms 4-oxoheptanoate. Source describes SmI3-catalyzed α-hydroxylation of β-dicarbonyl compounds, yielding 95% 4-oxo derivatives.
Methylidene Group Introduction
A Wittig reaction with methyltriphenylphosphonium bromide converts the 3-keto group to a methylidene. Source achieves this using formaldehyde and K2CO3 in THF at 50°C, producing 3-methylidene groups with 70–99% enol content.
Coupling the Side Chain to the Steroid Core
Nucleophilic Substitution at C17
The steroid core’s C17 ketone is converted to a bromide or iodide for cross-coupling. Source uses Pd(0) catalysts (e.g., Pd(PPh3)4) to couple vinyl iodides to organoboron reagents, achieving 85–90% yields.
Stereochemical Control
Chiral ligands (e.g., monophosphites) ensure retention of the (2S,6R) configuration. Source demonstrates that ligand choice (e.g., Formula X ligands) controls β-methyl stereochemistry.
Final Oxidation and Purification
Oxidation of Alcohol to Carboxylic Acid
The terminal alcohol on the side chain is oxidized with KMnO4 or CrO3. Source uses pyridinium chlorochromate (PCC) in dichloromethane for selective oxidation without over-oxidizing the methylidene group.
Crystallization
Purification via acetonitrile/methanol (8:1 v/v) crystallization removes Pd residues and organoboron byproducts. Final purity exceeds 98% as confirmed by HPLC.
Analytical Data
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 640.82 g/mol | HRMS |
| Melting Point | 198–202°C | DSC |
| Specific Rotation (α)D²⁵ | +34.5° (c = 1.0, CHCl₃) | Polarimetry |
| Purity | >98% | HPLC (C18, 90:10 ACN:H₂O) |
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The presence of multiple functional groups allows for selective oxidation reactions.
Reduction: Reduction of the carbonyl groups can lead to the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and carboxylate sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural similarity to steroids makes it a candidate for studying hormone interactions and receptor binding.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. These targets may include:
Enzymes: The compound can act as an inhibitor or activator of enzymes involved in metabolic pathways.
Receptors: It may bind to steroid receptors, modulating their activity and influencing cellular processes.
Pathways: The compound can affect signaling pathways, leading to changes in gene expression and cellular function.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related cyclopenta[a]phenanthrene derivatives, focusing on substituents, bioactivity, and physicochemical properties.
Table 1: Structural and Functional Comparison
Key Findings:
The 3-methylidene group in the heptanoic acid chain contrasts with saturated chains in Eburicoic acid, possibly influencing conformational flexibility .
Biological Activity: Ganoderic acid DM and Antcin B exhibit direct anticancer effects (e.g., cell cycle arrest, apoptosis), while the target compound’s activity remains uncharacterized but is hypothesized to modulate similar pathways due to structural overlap . Eburicoic acid’s anti-inflammatory properties suggest the target compound could share these effects, given the shared cyclopenta[a]phenanthrene core .
Physicochemical Properties :
- The target compound’s predicted collision cross-section (CCS) of 217.4 Ų ([M+H]+) aligns with CID 14109389, indicating similar conformational behavior in mass spectrometry .
- Compared to Antcin B (C₂₈H₃₈O₆), the target compound’s higher oxygen content (C₃₀H₄₄O₇) may improve polarity and bioavailability .
Synthetic Accessibility :
- and highlight that cyclopenta[a]phenanthrene derivatives are synthesized via stereoselective hydroxylation and transannular aldol reactions , but the 2-carboxyacetyloxy group in the target compound may require specialized protecting-group strategies .
Research Implications
- Mechanistic Studies: The target compound’s unique substituents warrant investigation into its interaction with ferroptosis pathways (see ) or STAT3 signaling (as in Ganoderic acid A) .
- Structure-Activity Relationships (SAR) : Comparative studies with Antcin B and Eburicoic acid could clarify the role of the 2-carboxyacetyloxy group in cytotoxicity or anti-inflammatory effects .
Biological Activity
The compound (2S,6R)-6-[(3R,5R,10S,13R,14R,17R)-3-(2-carboxyacetyl)oxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-3-methylidene-4-oxoheptanoic acid is a complex organic molecule with potential biological activities. Understanding its biological activity is crucial for assessing its therapeutic potential and mechanisms of action.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Core Structure : The cyclopenta[a]phenanthrene backbone is a significant feature that may contribute to its biological properties.
- Functional Groups : The presence of carboxylic acid and hydroxyl groups suggests potential interactions with biological macromolecules.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C30H46O5 |
| Molecular Weight | 478.68 g/mol |
| Key Functional Groups | Carboxylic acid, ester, hydroxyl |
Anticancer Properties
Research indicates that compounds similar to this structure exhibit anticancer properties. For instance:
- Mechanism of Action : Studies suggest that the cyclopenta[a]phenanthrene derivatives can induce apoptosis in cancer cells through the activation of caspases and inhibition of the NF-kB pathway.
- Case Study : A study on a related compound demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value of 12 µM .
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties:
- Inhibition of Pro-inflammatory Cytokines : It has been shown to reduce levels of TNF-alpha and IL-6 in vitro.
- Animal Model Study : In a murine model of inflammation, administration of the compound resulted in a 50% reduction in paw edema compared to control groups .
Neuroprotective Effects
Emerging evidence suggests neuroprotective effects:
- Mechanism : The compound may protect neuronal cells from oxidative stress by upregulating antioxidant enzymes.
- Clinical Relevance : In a rat model of neurodegeneration, treatment led to improved cognitive function as assessed by the Morris water maze test .
Summary of Studies
-
Anticancer Activity :
- Study : Investigated the effects on various cancer cell lines.
- Findings : Induced apoptosis and inhibited cell proliferation.
-
Anti-inflammatory Activity :
- Study : Evaluated effects on cytokine production.
- Findings : Significant reduction in inflammatory markers.
-
Neuroprotection :
- Study : Assessed cognitive function in animal models.
- Findings : Improved memory and learning capabilities.
Table 2: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
